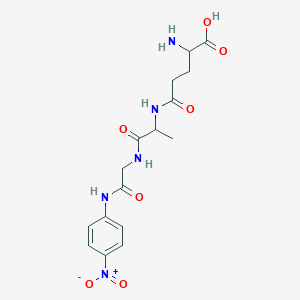

H-gamma-Glu-ala-gly-pna

Description

Significance of Synthetic Peptides in Enzyme Research

Synthetic peptides have become indispensable tools in biochemistry and medical research. oup.com The development of techniques like solid-phase peptide synthesis has made it possible to routinely produce custom peptides for a wide range of applications. oup.com

In enzyme research, synthetic peptides are crucial for several reasons:

Studying Enzyme Kinetics and Specificity: They serve as substrates for enzymes such as proteases, kinases, and phosphatases, allowing researchers to study reaction rates (kinetics), mechanisms of action, and substrate specificity. oup.comnih.gov By systematically altering the amino acid sequence of a peptide substrate, scientists can map the specific requirements of an enzyme's active site. nih.gov For instance, studies have shown that the length of the peptide chain can influence its affinity for an enzyme. mdpi.com

Designing Enzyme Inhibitors: Understanding how an enzyme recognizes its substrate is the first step toward designing potent and specific inhibitors, which are valuable as research tools and potential therapeutic agents. oup.compeptide.co.jp

Developing Diagnostic Assays: Synthetic peptides linked to reporter groups form the basis of many diagnostic tests. nih.gov These assays are used to measure the activity of enzymes in biological samples like blood or plasma, which can be indicative of certain diseases. diapharma.comnih.gov

Isolating and Characterizing Enzymes: Peptides can be used to create affinity labels for isolating and characterizing enzymes from complex biological mixtures. oup.com

The versatility of synthetic peptides allows for modifications that enhance their utility, such as increasing stability or incorporating reporter groups for detection. rsc.org

Overview of Chromogenic Reporters in Biochemical Assays

Chromogenic substrates are compounds that generate a colored product upon reacting with an enzyme, providing a straightforward way to monitor enzymatic activity. scbt.combiosynth.com This method is valued for its simplicity and the ability to obtain immediate visual feedback without complex equipment. scbt.com

The most common chromogenic reporter group used for protease substrates is p-nitroaniline (pNA) . haemochrom.depeptide.co.jp In its peptide-conjugated form, the substrate is colorless or nearly so. peptide.co.jptaylorandfrancis.com When the enzyme cleaves the amide bond between the peptide and the pNA, free p-nitroaniline is released. haemochrom.desigmaaldrich.com This liberated pNA has a distinct yellow color and a strong absorbance at a specific wavelength (typically 405 nm), which can be easily quantified. haemochrom.depeptide.co.jpekb.eg

While pNA is widely used, other types of reporter systems are also employed in biochemical assays:

Fluorogenic Substrates: These substrates release a fluorescent compound (a fluorophore), such as 7-amino-4-methylcoumarin (B1665955) (AMC), upon enzymatic cleavage. pentapharm.comoup.com Fluorogenic assays are generally more sensitive than chromogenic ones, making them suitable for detecting very low levels of enzyme activity. biosynth.com

Luminogenic Substrates: These systems produce light (bioluminescence or chemiluminescence) as a result of the enzymatic reaction. biosynth.com The firefly luciferase system is a well-known example. biosynth.com Luminogenic assays offer extremely high sensitivity. biosynth.com

The choice of reporter depends on the specific requirements of the assay, such as the desired level of sensitivity and the available instrumentation. biosynth.com

| Reporter Type | Principle | Common Reporter | Detection Method | Key Advantage |

| Chromogenic | Enzymatic cleavage releases a colored molecule. haemochrom.de | p-Nitroaniline (pNA) haemochrom.de | Spectrophotometry (e.g., 405 nm) haemochrom.de | Simplicity, cost-effective. biosynth.com |

| Fluorogenic | Enzymatic cleavage releases a fluorescent molecule. oup.com | 7-Amino-4-methylcoumarin (AMC) pentapharm.com | Fluorometry (Ex/Em wavelengths) pentapharm.com | High sensitivity. biosynth.com |

| Luminogenic | Enzymatic reaction generates light. biosynth.com | Luciferin/Luciferase biosynth.com | Luminometry | Extremely high sensitivity. biosynth.com |

Historical Context and Evolution of p-Nitroanilide Substrates in Biochemical Analysis

The use of synthetic substrates to measure enzyme activity began to gain traction around 1970. haemochrom.de The introduction of chromogenic peptide substrates linked to p-nitroaniline in the early 1970s was a significant milestone. diapharma.comnih.gov This innovation was driven by the need for simple, specific, and quantitative methods for enzyme analysis.

Initially, these substrates were rapidly adopted in research laboratories, particularly for developing assays related to the enzymes of the blood coagulation and fibrinolytic systems. diapharma.comnih.gov Researchers synthesized various peptide sequences attached to pNA to create substrates with high selectivity for specific proteases like thrombin and Factor Xa. haemochrom.depentapharm.com The ability to measure a single enzyme's activity in a complex mixture like blood plasma was a major advantage of this technique. oup.com

The first pNA-based enzyme assays were often performed manually and were relatively expensive, which limited their widespread adoption to specialized laboratories. nih.gov However, with the advent of automation and the development of microtiter plate methods, these assays became more accessible and are now commonly used in most hospital and clinical chemistry laboratories. nih.gov

Over the years, the technology has expanded beyond coagulation studies. By designing new peptide sequences, researchers have developed pNA substrates for enzymes in the complement system, the kallikrein system, and for various microbial enzymes. nih.govresearchgate.net For example, the substrate L-Glutamic acid γ-(p-nitroanilide) is routinely used to assay for γ-glutamyltransferase (GGT) activity. nih.govillinois.edu The development of pNA substrates continues, driven by research into new enzymes and their roles in health and disease. pentapharm.com

| Enzyme/System | Example pNA Substrate |

| Leucine aminopeptidase | L-Leucine 4-nitroanilide illinois.edu |

| Glycine (B1666218) aminopeptidase | Glycine 4-nitroanilide illinois.edu |

| γ-Glutamyltransferase (GGT) | L-Glutamic acid γ-(p-nitroanilide) hydrochloride nih.govillinois.edu |

| Chymotrypsin | Succinyl-(Ala)2-Pro-Phe-p-nitroanilide (SAPNA) ekb.eg |

| Caspase-3 | Ac-DEVD-pNA taylorandfrancis.com |

| Factor Xa | CH3OCO-D-CHA-Gly-Arg-pNA pentapharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-[[1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O7/c1-9(19-13(22)7-6-12(17)16(25)26)15(24)18-8-14(23)20-10-2-4-11(5-3-10)21(27)28/h2-5,9,12H,6-8,17H2,1H3,(H,18,24)(H,19,22)(H,20,23)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEGHROPIHJRPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for H Gamma Glu Ala Gly Pna and Analogous Peptide Conjugates

General Principles of Solid-Phase Peptide Synthesis for p-Nitroanilide Conjugates

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing peptides like H-gamma-Glu-ala-gly-pna. vapourtec.com The process begins by anchoring the first amino acid to a solid polymer resin. vapourtec.com Subsequent amino acids are then added in a stepwise fashion through a series of coupling and deprotection cycles. iris-biotech.de A significant advantage of SPPS is the ability to wash away excess reagents and byproducts after each step, simplifying the purification of the growing peptide chain. vapourtec.com For p-nitroanilide conjugates, the synthesis presents unique challenges, primarily due to the poor nucleophilicity of the p-nitroaniline amino group. nih.gov

Protecting Group Strategies in Peptide Synthesis (e.g., Fmoc/tBu)

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive alpha-amino group and any functional groups on the amino acid side chains. biosynth.com The most prevalent strategy in modern SPPS is the use of the fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the N-terminus and tert-butyl (tBu) based groups for the permanent protection of amino acid side chains. rsc.orgiris-biotech.de

The Fmoc/tBu strategy is favored due to its orthogonality; the base-labile Fmoc group is removed using a mild base like piperidine, while the acid-labile tBu and other side-chain protecting groups are cleaved simultaneously with the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA). iris-biotech.decsic.es This orthogonal scheme avoids the harsh conditions, such as the use of hydrofluoric acid (HF), required in the older butoxycarbonyl (Boc)/benzyl (Bzl) strategy. iris-biotech.de

Key Features of the Fmoc/tBu Strategy:

| Feature | Description |

| N-α-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) group, removed by a secondary amine (e.g., piperidine). csic.es |

| Side-Chain Protection | Acid-labile groups such as tBu (tert-butyl), Trt (trityl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). csic.es |

| Cleavage | Simultaneous removal of side-chain protecting groups and cleavage from the resin using a strong acid like TFA. csic.es |

| Advantages | Milder deprotection conditions compared to Boc/Bzl, a wide variety of available non-canonical amino acids, and compatibility with on-resin modifications. iris-biotech.de |

For the synthesis of this compound, the side chain of glutamic acid would be protected, for instance, as a t-butyl ester (Glu(OtBu)), to prevent its carboxyl group from interfering with peptide bond formation.

Peptide Bond Formation and Coupling Reagents (e.g., HATU, DIC, OxymaPure)

The formation of the amide bond between two amino acids is a critical step in peptide synthesis, facilitated by coupling reagents. These reagents activate the C-terminal carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide. bachem.com

Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bachem.compeptide.com Often, these are used in conjunction with additives like OxymaPure (ethyl cyanoglyoxylate-2-oxime) to enhance coupling efficiency and suppress racemization. acs.orgnih.gov

Comparison of Common Coupling Reagents:

| Reagent | Type | Characteristics |

| DIC (Diisopropylcarbodiimide) | Carbodiimide | Forms a soluble urea (B33335) byproduct, making it suitable for SPPS. Often used with additives like OxymaPure to reduce side reactions. bachem.compeptide.com |

| HATU | Uronium/Aminium Salt | Highly efficient and fast-acting, particularly useful for difficult couplings. bachem.compeptide.com Based on the less explosive HOAt (1-hydroxy-7-azabenzotriazole). bachem.com |

| OxymaPure | Additive | A non-explosive and effective alternative to HOBt (1-hydroxybenzotriazole) and HOAt, used with carbodiimides or as a component of other coupling reagents like COMU. bachem.comacs.orgnih.gov |

The choice of coupling reagent can significantly impact the purity of the final peptide. For instance, studies have shown that alternating between different coupling reagents, such as DIC/OxymaPure and HATU, can improve the crude purity of peptide libraries. biotage.com

Specific Considerations for Gamma-Glutamyl Linkage Formation within Peptide Sequences

A defining feature of this compound is the gamma-glutamyl linkage. Unlike typical peptide bonds which involve the alpha-carboxyl group of an amino acid, this linkage is formed via the side-chain carboxyl group of glutamic acid. The synthesis of peptides containing such linkages can be achieved through both chemical and enzymatic methods. tandfonline.com

In the context of SPPS, the formation of a gamma-glutamyl bond requires a specific protecting group strategy. To direct the reaction to the gamma-carboxyl group, the alpha-carboxyl group of the glutamic acid residue must be protected while the gamma-carboxyl group remains available for coupling. Conversely, if the glutamic acid is being coupled to the peptide chain via its gamma-carboxyl group, its alpha-amino and alpha-carboxyl groups must be appropriately protected.

One strategy involves using an Fmoc-protected glutamic acid derivative where the alpha-carboxyl group is protected as an ester (e.g., Fmoc-Glu-O-Alkyl), allowing the free gamma-carboxyl group to be activated and coupled to the N-terminus of the growing peptide chain. Alternatively, for incorporating a gamma-linked glutamic acid at the N-terminus of a peptide, a derivative like Fmoc-Glu(O-Alkyl)-OH would be used. The synthesis of liraglutide, which contains a gamma-glutamyl linkage, utilizes a solid-phase approach where Fmoc-Glu-OtBu is coupled to a lysine (B10760008) side chain. google.com

Methodology for C-Terminal p-Nitroanilide Incorporation

The incorporation of a p-nitroanilide (pNA) group at the C-terminus of a peptide is challenging due to the low nucleophilicity of p-nitroaniline's amino group. nih.gov Direct coupling of a completed peptide to p-nitroaniline in solution is often inefficient. nih.gov Therefore, strategies have been developed for its incorporation during solid-phase synthesis.

One effective approach involves the use of a "safety-catch" linker. nih.gov An aryl hydrazine (B178648) resin can be used, where the peptide is assembled on the support. Mild oxidation of the resulting peptide hydrazide creates a highly reactive acyl diazene (B1210634) intermediate that readily reacts with weak nucleophiles like p-nitroaniline. nih.govresearchgate.net

Another method involves derivatizing a resin, such as trityl chloride resin, with 1,4-phenylenediamine. researchgate.net The peptide is then synthesized on this modified resin using standard Fmoc chemistry. The resulting C-terminal p-aminoanilide is then oxidized to the p-nitroanilide after cleavage from the resin. researchgate.net This post-cleavage oxidation can be achieved using reagents like potassium sulfate (B86663) and persulfate. researchgate.net

A more recent innovation is the development of resins pre-loaded with a pNA analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2). nih.gov This circumvents the difficult coupling step with pNA by providing a more reactive handle on the solid support to initiate peptide synthesis. nih.gov

Analytical and Purification Methodologies for Synthetic this compound and Analogs

Following synthesis and cleavage from the solid support, the crude peptide product contains the desired molecule along with various impurities. bachem.com These can include truncated or deletion sequences, incompletely deprotected peptides, and residual chemical reagents. bachem.com Therefore, rigorous purification and analysis are essential.

The standard and most powerful technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comharvardapparatus.com This method separates molecules based on their hydrophobicity. bachem.com

Typical RP-HPLC Purification Protocol:

| Step | Description |

| Stationary Phase | A non-polar material, most commonly silica (B1680970) modified with C18 alkyl chains. bachem.comresearchgate.net |

| Mobile Phase | A mixture of a polar solvent (e.g., water with 0.1% TFA) and a less polar organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA). bachem.comresearchgate.net |

| Elution | A gradient is applied, gradually increasing the concentration of the organic solvent. More hydrophobic impurities elute later than the target peptide. bachem.com |

| Detection | Peptides are typically monitored by UV absorbance at 210-220 nm. bachem.com |

| Fraction Collection | Fractions are collected and analyzed for purity by analytical HPLC. Pure fractions are pooled. bachem.com |

| Final Product | The pooled, purified peptide solution is lyophilized (freeze-dried) to obtain a stable, powdered product. bachem.com |

The identity and purity of the final product, this compound, are confirmed using a combination of analytical techniques:

Analytical RP-HPLC: To assess the purity of the final product. researchgate.net

Mass Spectrometry (MS): To confirm the correct molecular weight of the synthesized peptide. researchgate.net

For peptides that are difficult to purify by standard RP-HPLC, other techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) may be employed as complementary steps. nih.gov

Rational Design Principles for Modified this compound Sequences for Enhanced Utility

This compound serves as a chromogenic substrate, meaning its cleavage by a protease releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically. nih.gov The rational design of analogs of this peptide aims to improve its properties as a substrate for specific enzymes. This involves modifying the peptide sequence to enhance its recognition, binding affinity, and cleavage rate by the target protease.

The principles of rational design often leverage knowledge of the enzyme's active site and substrate specificity. nih.govacs.org Key strategies include:

Varying Amino Acid Residues: The P1, P2, and P3 positions (in this case, Gly, Ala, and Glu, respectively, according to standard protease substrate nomenclature) are critical for enzyme recognition. Systematically replacing these amino acids can optimize the sequence for a particular protease. For example, introducing a charged residue like aspartic acid at the P3 position has been shown to enhance binding to thrombin. oup.com

Incorporating Non-natural Amino Acids: The use of D-amino acids or other non-natural amino acids can increase the peptide's stability against degradation by other proteases or alter its binding conformation. caslo.comnih.gov

Modifying the Backbone: The peptide backbone itself can be altered. Peptide nucleic acids (PNAs), which have a pseudo-peptide backbone, are designed for nucleic acid recognition but illustrate the principle of backbone modification to confer novel properties. researchgate.netunipr.it For peptide substrates, modifications can be introduced to constrain the conformation, potentially leading to higher affinity.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related peptides and assaying their activity provides data to build a SAR model. This model can then guide the design of new sequences with improved properties. nih.govnih.gov For example, studies on kokumi peptides have used molecular modeling to understand the affinity of different gamma-glutamyl peptides for taste receptors. tandfonline.com

The ultimate goal is to create a substrate that is highly specific and sensitive for the target enzyme, enabling accurate and reliable measurement of its activity in various research and diagnostic applications. biosynth.com

Enzymatic Hydrolysis of H Gamma Glu Ala Gly Pna

General Mechanism of p-Nitroanilide Cleavage by Proteolytic Enzymes

The use of p-nitroanilide-conjugated peptides is a well-established method for assaying proteolytic enzyme activity. d-nb.info The fundamental principle involves the enzymatic hydrolysis of the amide bond linking the peptide to the p-nitroaniline moiety. This cleavage releases p-nitroaniline, a chromophore that, particularly under alkaline conditions, exhibits a distinct yellow color with a measurable absorbance maximum typically around 405-410 nm.

The general mechanism proceeds as follows:

Binding: The peptide portion of the substrate binds to the active site of the protease. The specificity of this binding is determined by the amino acid sequence of the peptide and the structural characteristics of the enzyme's active site.

Catalysis: Specific amino acid residues within the enzyme's active site facilitate the hydrolysis of the peptide bond between the C-terminal amino acid of the peptide (in this case, glycine) and the p-nitroaniline.

Product Release: The cleavage results in the release of the free peptide and p-nitroaniline. The rate of p-nitroaniline release is directly proportional to the enzyme's activity, allowing for quantitative kinetic studies. d-nb.info

This method is widely applicable to various classes of proteases, including serine, cysteine, and metallo-peptidases, with the specific catalytic mechanism varying depending on the enzyme family. researchgate.netfrontiersin.orgmdpi.com

Enzymatic Reaction Pathways and Intermediate Species

The enzymatic hydrolysis of H-gamma-Glu-ala-gly-pna by GGT and Gsp-amidase proceeds through distinct pathways characterized by the formation of covalent intermediates.

For Gamma-Glutamyl Transpeptidase (GGT) , the reaction pathway involves a gamma-glutamyl-enzyme intermediate . nih.govpnas.org

Formation: The enzyme's active site threonine (Thr-391 in E. coli GGT) performs a nucleophilic attack on the gamma-carbonyl carbon of the substrate's glutamate (B1630785) residue. pnas.orgfrontiersin.org

Intermediate: This results in the formation of a covalent bond between the gamma-glutamyl moiety and the threonine's hydroxyl group, creating the gamma-glutamyl-enzyme intermediate. pnas.org The ala-gly-pna portion is released.

Hydrolysis/Transpeptidation: A nucleophile, either water or an acceptor amino acid/peptide, attacks the carbonyl carbon of the intermediate. This cleaves the ester bond, releases the gamma-glutamyl group (as glutamate or a new gamma-glutamyl peptide), and regenerates the free enzyme. nih.govpnas.org Studies with E. coli GGT have successfully trapped and structurally characterized this gamma-glutamyl-enzyme intermediate. pnas.org

For Gsp-amidase , the pathway involves a covalent acyl-enzyme intermediate . researchgate.netnih.govacs.org

Formation: The catalytic cysteine (Cys-59) acts as a nucleophile, attacking the carbonyl carbon of the glycine (B1666218) linked to p-nitroaniline.

Intermediate: This attack leads to the formation of a tetrahedral intermediate which then collapses to form a covalent acyl-enzyme (gamma-Glu-Ala-Gly-S-Cys59) and releases p-nitroaniline.

Hydrolysis: A water molecule then hydrolyzes the thioester bond of the acyl-enzyme intermediate, releasing the gamma-Glu-Ala-Gly peptide and regenerating the active enzyme. The observation of burst kinetics in stopped-flow studies provides strong evidence for this multi-step pathway where the deacylation (hydrolysis) step is rate-limiting compared to the initial acylation. nih.govacs.org

Formation of the Acyl-Enzyme Intermediate

The initial and obligatory step in the enzymatic processing of this compound by gamma-glutamyl transpeptidase is the formation of a covalent acyl-enzyme intermediate. frontiersin.orgportlandpress.com This process, known as acylation, is common to both the hydrolysis and transpeptidation pathways. researchgate.nettandfonline.com

The reaction is initiated by a nucleophilic attack from a specific amino acid residue within the enzyme's active site on the gamma-carbonyl carbon of the glutamate residue in the substrate. portlandpress.compnas.org In gamma-glutamyl transpeptidases, this catalytic nucleophile is the hydroxyl group of a highly reactive N-terminal threonine residue. frontiersin.orgpnas.org For human GGT, this residue has been identified as Threonine-381. tandfonline.comportlandpress.com

The attack on the γ-glutamyl bond leads to the formation of a transient tetrahedral intermediate. frontiersin.orgebi.ac.uk This intermediate then collapses, breaking the peptide bond between the glutamate and the alanine (B10760859) residue. This results in the release of the C-terminal portion of the substrate, which is alanyl-glycyl-p-nitroanilide (ala-gly-pna). Simultaneously, the γ-glutamyl group is covalently attached to the enzyme's threonine residue via an ester bond, forming the γ-glutamyl-enzyme intermediate. portlandpress.compnas.org This two-step process involving the formation and breakdown of a covalent intermediate is characteristic of a "ping-pong" kinetic mechanism. researchgate.netportlandpress.com The formation of this stable intermediate has been confirmed through pre-steady-state kinetic studies which show an initial burst of product release, characteristic of a covalent catalytic mechanism. frontiersin.orgacs.org

Table 1: Key Steps in Acyl-Enzyme Intermediate Formation

| Step | Description | Key Residues/Moieties Involved |

| 1. Substrate Binding | The this compound substrate binds to the active site of the gamma-glutamyl transpeptidase. | Enzyme Active Site, Substrate Molecule |

| 2. Nucleophilic Attack | The hydroxyl group of the N-terminal threonine residue (e.g., Thr-381 in human GGT) attacks the γ-carbonyl carbon of the substrate's glutamate. tandfonline.comportlandpress.com | Catalytic Threonine, γ-Glutamyl Group |

| 3. Intermediate Collapse | The resulting tetrahedral intermediate collapses, cleaving the γ-glutamyl bond. | - |

| 4. Product Release & Intermediate Formation | The alanyl-glycyl-p-nitroanilide (ala-gly-pna) peptide is released, and a covalent γ-glutamyl-enzyme ester intermediate is formed. portlandpress.com | γ-Glutamyl-Enzyme Intermediate |

Distinction Between Hydrolysis and Transpeptidation Reactions of Gamma-Glutamyl Enzymes

Following the formation of the γ-glutamyl-enzyme intermediate, the catalytic cycle proceeds to the deacylation step. The specific pathway taken at this stage—either hydrolysis or transpeptidation—depends entirely on the identity of the γ-glutamyl acceptor molecule. jst.go.jpfrontiersin.org

Hydrolysis Reaction: In the hydrolysis reaction, a water molecule acts as the acceptor of the γ-glutamyl group. frontiersin.orgresearchgate.net Water enters the active site and performs a nucleophilic attack on the carbonyl carbon of the γ-glutamyl-enzyme ester bond. This reaction cleaves the covalent bond, releasing L-glutamate as the final product and regenerating the free, active enzyme, ready for another catalytic cycle. tandfonline.comportlandpress.com The hydrolysis reaction is generally favored in vivo where the concentration of water is high relative to other potential acceptors. researchgate.nettandfonline.com

Transpeptidation Reaction: In the transpeptidation (or transfer) reaction, an amino acid or a short peptide serves as the acceptor molecule instead of water. jst.go.jpfrontiersin.org The amino group of the acceptor molecule attacks the electrophilic carbonyl carbon of the γ-glutamyl-enzyme intermediate. researchgate.net This results in the transfer of the γ-glutamyl moiety from the enzyme to the acceptor, forming a new γ-glutamyl compound (e.g., a new peptide). The enzyme is also regenerated in its free form. tandfonline.com In laboratory assays, a dipeptide such as glycylglycine (B550881) is often added in high concentrations to ensure the transpeptidation reaction predominates, allowing for the quantification of enzyme activity by monitoring the release of p-nitroaniline from the initial substrate. portlandpress.comresearchgate.net

The competition between water and other acceptor molecules for the γ-glutamyl-enzyme intermediate is a key feature of GGT catalysis. The relative rates of hydrolysis and transpeptidation are influenced by the concentration and affinity of the available acceptor substrates. jst.go.jp For instance, bacterial GGTs have been shown to have very high Km values for amino acid acceptors, suggesting that the hydrolysis reaction is their primary physiological role. jst.go.jp

Table 2: Comparison of Hydrolysis and Transpeptidation Pathways

| Feature | Hydrolysis Reaction | Transpeptidation Reaction |

| Acyl-Enzyme Intermediate | γ-Glutamyl-Enzyme portlandpress.com | γ-Glutamyl-Enzyme portlandpress.com |

| Acceptor Molecule | Water (H₂O) frontiersin.org | Amino Acid or Peptide (e.g., Glycylglycine) frontiersin.org |

| Nucleophile | Hydroxide ion (from water) | Amino group of the acceptor researchgate.net |

| Final γ-Glutamyl Product | L-Glutamate portlandpress.com | New γ-Glutamyl-Peptide/Amino Acid tandfonline.com |

| Other Product | Regenerated Enzyme | Regenerated Enzyme |

| Favored Conditions | High water concentration, low concentration of other acceptors. researchgate.net | High concentration of an efficient amino acid or peptide acceptor. portlandpress.com |

Kinetic Analysis of Enzyme Catalyzed H Gamma Glu Ala Gly Pna Hydrolysis

Determination of Michaelis-Menten Kinetic Parameters

The hydrolysis of H-gamma-Glu-Ala-Gly-pNA by various enzymes can be described by Michaelis-Menten kinetics. nih.gov This model allows for the determination of fundamental parameters that characterize the enzyme's catalytic activity.

Apparent Michaelis Constant (Km) Determination

The apparent Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the affinity of the enzyme for its substrate; a lower Km value generally signifies a higher affinity. diva-portal.org For enzymes that catalyze the hydrolysis of γ-glutamyl compounds, Km values can vary significantly depending on the specific enzyme and the substrate. For instance, in the hydrolysis of γ-glutamyl p-nitroanilide (GpNA), a compound structurally related to this compound, the Km can be influenced by the presence of acceptor molecules. researchgate.net Studies on γ-glutamyl hydrolase have shown that modifications to the substrate, such as fluorine substitution, can lead to a significant increase in Km, indicating reduced affinity. nih.gov For example, the Km for the hydrolysis of a non-fluorinated isopeptide by γ-glutamyl hydrolase was found to be 2.60 μM, while the Km for its difluoro derivative was 75 μM. nih.gov The determination of Km is typically achieved by fitting initial reaction rate data at various substrate concentrations to the Michaelis-Menten equation. nih.gov

Maximum Reaction Rate (Vmax) and Turnover Number (kcat) Determination

The maximum reaction rate (Vmax) represents the rate of the reaction when the enzyme is saturated with the substrate. asau.ru It is directly proportional to the enzyme concentration. The turnover number (kcat), also known as the catalytic constant, is calculated from Vmax and the total enzyme concentration ([E]t) using the equation kcat = Vmax / [E]t. uzh.cheducons.edu.rs kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time. uzh.ch For example, in the hydrolysis of p-nitrophenyl acetate (B1210297) by α-chymotrypsin, a well-studied enzymatic reaction, these parameters have been extensively determined. cam.ac.uk The Vmax for the hydrolysis of glycylsarcosine (B1347041) by the peptide transporter hPepT1 was found to decrease significantly after treatment with epidermal growth factor (EGF), from 3.00 ± 0.17 to 0.50 ± 0.07 nmol·cm−2·min−1. physiology.org

Catalytic Efficiency (kcat/Km) as a Measure of Substrate Preference

The ratio of kcat to Km is a measure of the enzyme's catalytic efficiency and is often used to compare the preference of an enzyme for different substrates. aklectures.com A higher kcat/Km value indicates a more efficient catalytic process. aklectures.com This parameter is particularly useful because it reflects both the binding affinity (Km) and the catalytic rate (kcat). nih.gov Even when an enzyme is not saturated with the substrate, the kcat/Km ratio provides a reliable measure of its activity. nih.gov For example, the catalytic efficiency of a rationally designed single mutant of human glutathione (B108866) transferase A1-1 for the hydrolysis of the S-benzoyl ester of glutathione was determined to be 156 M−1·min−1. pnas.org The catalytic efficiency can be influenced by factors such as pH. acs.org

Pre-steady State and Stopped-Flow Kinetic Investigations of this compound Processing

Pre-steady-state kinetics, often studied using stopped-flow spectroscopy, provide insights into the individual steps of an enzymatic reaction, such as substrate binding and product release, which occur before the reaction reaches a steady state. photophysics.com This technique allows for the observation of rapid transient phases, like the "burst" phase, which can indicate that a step after the initial chemical transformation is rate-limiting. cam.ac.uk For instance, stopped-flow kinetic studies of rat kidney γ-glutamyl transpeptidase (GGT) revealed a biphasic pattern, suggesting a ping-pong mechanism where the acylation step is faster than the deacylation step. frontiersin.org Similarly, pre-steady-state kinetic analysis of γ-glutamyl hydrolase showed a burst phase, indicating that the formation of an acyl-enzyme intermediate is not the rate-limiting step in the hydrolysis of a non-fluorinated isopeptide. nih.gov

Influence of Environmental and Substrate Conditions on Enzymatic Kinetics

The kinetics of enzyme-catalyzed reactions, including the hydrolysis of this compound, are sensitive to environmental and substrate conditions.

pH Dependence of this compound Hydrolysis

The pH of the reaction medium can significantly affect the rate of enzymatic hydrolysis. nih.gov This is because the ionization state of amino acid residues in the enzyme's active site and of the substrate itself can influence binding and catalysis. asau.ru For many enzymes, the relationship between activity and pH follows a bell-shaped curve, with an optimal pH at which the enzyme exhibits maximum activity. For example, the hydrolysis of glutamine by Helicobacter pylori γ-glutamyltranspeptidase (GGT) is optimal at a neutral to alkaline pH. researchgate.net The Km for glutamine hydrolysis was lowest around neutral pH values (7.0-8.0), while Vmax was relatively constant over this range. researchgate.net Similarly, glutathione hydrolysis by the same enzyme was optimal above neutral pH. researchgate.net

Table 1: Kinetic Parameters for Glutamine Hydrolysis by H. pylori GGT at Various pH Values

| pH | Km (nM) | Vmax (nmol min-1 mg-1 protein) |

| 6.0 | 1335 ± 193.1 | Not specified |

| 7.0 | 230.4 ± 23.5 | 837.7 ± 33.0 |

| 8.0 | 181.1 ± 39.3 | 700.5 ± 40.1 |

| 9.0 | 520.4 ± 85.2 | 897.0 ± 9.0 |

| Data sourced from a study on Helicobacter pylori GGT. researchgate.net |

Temperature Effects on Enzymatic Activity

The catalytic activity of enzymes is profoundly influenced by temperature. For gamma-glutamyl transferase (GGT), the enzyme responsible for the hydrolysis of this compound, temperature variations affect both the reaction rate and the enzyme's stability. The relationship between temperature and GGT activity generally follows a bell-shaped curve, where activity increases with temperature up to an optimal point, beyond which the enzyme begins to denature, leading to a rapid loss of function.

The optimal temperature for GGT activity varies significantly depending on the source of the enzyme. For instance, GGT from human sources and some mammalian systems, such as in Gigantocotyle explanatum, exhibits maximum activity at 37°C. researchgate.netscirp.orguowasit.edu.iq In contrast, GGTs from thermophilic microorganisms are adapted to function at much higher temperatures. The enzyme from Geobacillus thermodenitrificans has an optimal temperature for hydrolysis at 52°C, while GGT from Bacillus licheniformis and Bacillus pumilus functions optimally at 60°C and 62°C, respectively. researchgate.netnih.gov An extracellular GGT from Bacillus altitudinis also shows peak activity at 37°C. researchgate.net

Studies on GGT in sheep milk have shown that thermal treatment leads to inactivation of the enzyme at temperatures between 68°C and 80°C. researchgate.net The stability of the enzyme is also temperature-dependent; purified GGT from Bacillus altitudinis is stable below 50°C. researchgate.net For human GGT, prolonged storage in cold temperatures (4°C or -6°C) has been shown to preserve its activity. nih.gov

Table 1: Optimal Temperatures for Gamma-Glutamyl Transferase (GGT) from Various Sources

| Enzyme Source | Optimal Temperature (°C) | Reference |

| Human | 37 | scirp.orguowasit.edu.iq |

| Gigantocotyle explanatum | 37 | researchgate.net |

| Bacillus altitudinis | 37 | researchgate.net |

| Geobacillus thermodenitrificans | 52 | nih.gov |

| Bacillus licheniformis | 60 | researchgate.net |

| Bacillus pumilus | 62 | researchgate.net |

Impact of Acceptor Substrates on Gamma-Glutamyl Transferase Kinetics

Gamma-glutamyl transferase (GGT) catalyzes not only the hydrolysis of the γ-glutamyl bond but also its transfer to an acceptor molecule, a reaction known as transpeptidation. acs.orgnih.gov The presence and concentration of acceptor substrates significantly alter the kinetics of the reaction. When an acceptor substrate, typically an amino acid or a dipeptide, is present, the GGT-catalyzed reaction shifts from hydrolysis (where water is the acceptor) to transpeptidation. nih.gov This is a key feature of the enzyme's "Ping-Pong" mechanism, where a γ-glutamyl-enzyme intermediate is formed, which can then react with either water or an acceptor substrate. nih.govresearchgate.net

The effect of acceptor substrates on the enzyme's affinity for the donor substrate (like this compound) can vary depending on the enzyme's origin. For mammalian GGTs, the addition of glycylglycine (B550881) tends to increase both the Michaelis constant (Km) and the maximal velocity (kcat) for the donor substrate. niscpr.res.in In contrast, for GGT from Bacillus subtilis (BsGGT), the addition of glycylglycine significantly improves the enzyme's affinity for the γ-glutamyl donor substrate, decreasing the Km by nearly 25-fold with little impact on the Vmax. niscpr.res.in This results in a 43-fold improvement in the specificity constant (kcat/Km) for BsGGT, a stark contrast to mammalian GGTs where this value often remains unaltered. niscpr.res.in

Different acceptor substrates exhibit varying efficiencies. Studies on Bacillus anthracis GGT (CapD) showed that among several acceptors tested, L-Cys yielded the highest catalytic efficiency (kcat/Kma), while L-Met had the lowest Kma, indicating the highest affinity. acs.org This preference for L-Cys is also seen in rat GGT. acs.org The specificity for certain acceptors is influenced by the structure of the acceptor binding site, which is relatively undefined compared to the donor site. acs.orgacs.org

Table 2: Kinetic Parameters of Rat Kidney γ-Glutamyl Transpeptidase Reactions nih.gov

| Reaction Type | Kinetic Parameter | Value |

| Hydrolysis | Michaelis Constant (Kh) | 0.005 mmol/l |

| Maximum Rate (Vh) | Relative Value = 1 | |

| Autotranspeptidation | Michaelis Constant (Ka) | 2.02 mmol/l |

| Maximum Rate (Va) | Relative Value = 32 | |

| Transpeptidation (with Glycylglycine) | Michaelis Constant (Kb) | 8.56 mmol/l |

| Maximum Rate (Vb) | Relative Value = 160 |

This table is based on data from the kinetic analysis of rat kidney GGT using L-γ-glutamyl-p-nitroanilide as the donor substrate. The maximum rates are presented relative to the rate of hydrolysis. nih.gov

Mechanistic Enzymology of H Gamma Glu Ala Gly Pna Interacting Enzymes

Active Site Architecture and Identification of Catalytic Residues

The active sites of enzymes that process H-gamma-Glu-ala-gly-pna, such as GGT, are intricate structures designed to bind the gamma-glutamyl moiety of substrates and facilitate its transfer. mdpi.comresearchgate.net These enzymes belong to the N-terminal nucleophile (Ntn) hydrolase superfamily and typically exist as heterodimers. frontiersin.orgbiorxiv.org The active site is located within a groove formed at the interface of the large and small subunits. researchgate.net

Key residues within the active site are responsible for substrate binding and catalysis. In human GGT, for instance, residues such as Arginine-107 and Aspartate-423 are crucial for interacting with the α-amino and α-carboxylate groups of the glutamate (B1630785) portion of the substrate. tandfonline.comtandfonline.com Two adjacent serine residues, Ser-451 and Ser-452, are thought to stabilize the transition state of the reaction. tandfonline.comtandfonline.com The active site also features an "oxyanion hole," formed by the backbone amides of glycine (B1666218) residues (Gly-473 and Gly-474 in human GGT), which stabilizes the negative charge that develops on the carbonyl oxygen during the formation of the tetrahedral intermediate. mdpi.comresearchgate.net

Role of Nucleophilic Residues (e.g., Threonine, Cysteine) in Catalysis

The catalytic mechanism of GGT and related enzymes involves a nucleophilic attack on the gamma-carbonyl carbon of the substrate. biorxiv.orgacs.org In most GGTs, a conserved threonine residue at the N-terminus of the small subunit acts as the catalytic nucleophile. frontiersin.orgnih.gov For example, in E. coli GGT, this is Thr-391, and in human GGT, it is Thr-381. tandfonline.comfrontiersin.org The hydroxyl group of this threonine attacks the gamma-glutamyl bond of the substrate, leading to the formation of a covalent gamma-glutamyl-enzyme intermediate. tandfonline.combiorxiv.org The amino group of the same threonine residue is proposed to act as a general base, facilitating the nucleophilic attack. mdpi.com

While threonine is the most common nucleophile, cysteine can also play this role in some enzymes. wikipedia.org The principle remains the same: the nucleophilic side chain attacks the substrate to form a covalent intermediate. The reactivity of this nucleophilic residue is significantly enhanced by its specific environment within the active site, a result of precise positioning by other amino acid residues. pnas.org This covalent intermediate is then subject to attack by an acceptor molecule, which can be water (hydrolysis) or an amino acid/peptide (transpeptidation). nih.gov

Significance of Conserved Motifs and Loops in Enzyme Function

The functionality of GGTs relies heavily on conserved sequence motifs and structural loops. These elements are critical for maintaining the active site's integrity, substrate binding, and catalytic activity. nih.gov One such important feature is the "lid loop," a flexible region that can open and close over the active site. biorxiv.orgbiorxiv.org In E. coli GGT, this loop shields the active site from the solvent, which is thought to be important for the catalytic reaction. nih.gov The conformation of this loop can act as a gate, controlling substrate access to the binding pocket. biorxiv.orgbiorxiv.org

Phylogenetic analyses have identified several conserved motifs across different GGT subfamilies. nih.gov For example, a GXXGGXXI motif has been noted as conserved in Helicobacter pylori cGT. researchgate.net These conserved regions often contain residues that are crucial for catalysis or for maintaining the structural fold necessary for enzyme function. nih.govfrontiersin.org Mutations in these conserved areas can lead to significant changes in enzyme activity, highlighting their importance. frontiersin.org

Molecular Basis of Substrate Binding and Recognition

The ability of enzymes to specifically recognize and bind substrates like this compound is fundamental to their catalytic efficiency. This recognition is governed by a complex interplay of interactions between the substrate and amino acid residues within the enzyme's active site. frontiersin.orgosti.gov

In GGT, the gamma-glutamyl moiety of the substrate is recognized by several key residues. mdpi.com For instance, in human GGT, the α-amino group of the gamma-glutamyl portion interacts with Glu-420, Asp-423, and Asn-401, while the α-carboxyl group interacts with Arg-107 and Ser-451. mdpi.com This network of hydrogen bonds and electrostatic interactions ensures the specific binding of the gamma-glutamyl group. mdpi.com

Subsite Mapping and Specificity Profiling Using this compound Analogs

Subsite mapping is a technique used to define the specificity of an enzyme's active site by systematically varying the structure of the substrate. nih.govhzdr.de Using analogs of this compound, where the alanine (B10760859) or glycine residues are replaced with other amino acids, allows researchers to probe the preferences of the S1' and S2' subsites of the enzyme. hzdr.decapes.gov.br

Kinetic studies with these analogs reveal which amino acids are favored at each position, providing a detailed profile of the enzyme's substrate specificity. bhsai.orgnih.gov For example, studies on Bacillus anthracis GGT (CapD) have shown differences in acceptor substrate preferences compared to human GGT. bhsai.org While rat GGT shows strict stereospecificity for L-amino acid acceptors, CapD can utilize both L- and D-acceptor substrates. bhsai.org Such studies are crucial for understanding the functional differences between homologous enzymes from different species and for designing specific inhibitors. nih.govbhsai.org

Structural Determinants for Substrate Orientation and Binding Affinity

The precise orientation of the substrate within the active site is critical for catalysis. biorxiv.org This is achieved through a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions between the substrate and the enzyme. researchgate.nettandfonline.com

In E. coli GGT, the binding of the gamma-glutamyl moiety involves interactions with residues from both the large and small subunits. pnas.org The side chain of Tyr-444 forms a wall that shields the binding pocket from the solvent. pnas.org In Pseudomonas nitroreducens GGT, aromatic residues Trp385, Phe417, and Trp525 pack tightly around the acceptor substrate binding site, influencing its specificity. frontiersin.orgtandfonline.com The orientation of the acceptor substrate's terminal amino group relative to the catalytic nucleophile is a key determinant of its reactivity. frontiersin.orgtandfonline.com Molecular dynamics simulations have further highlighted the importance of specific electrostatic interactions and the conformational dynamics of the enzyme, such as the movement of the lid-loop, in dictating substrate recognition and binding. biorxiv.orgbiorxiv.org

Transition State Characterization and Mechanistic Inhibition Studies

Understanding the transition state of the enzymatic reaction is key to elucidating the catalytic mechanism and for designing potent inhibitors. acs.orgwikipedia.org The reaction catalyzed by GGT proceeds through a tetrahedral intermediate, which represents a transition state. nih.govmdpi.com This intermediate is formed when the nucleophilic threonine attacks the gamma-carbonyl carbon of the substrate. nih.gov

The oxyanion hole, formed by backbone amide groups, stabilizes the negative charge that develops on the carbonyl oxygen in this transition state. mdpi.comresearchgate.net Inhibitors that mimic this tetrahedral transition state, such as serine-borate complexes, have been valuable tools for studying the enzyme's mechanism. frontiersin.org The study of inhibitors like acivicin (B1666538) and azaserine, which form a stable tetrahedral adduct with the enzyme, has provided structural snapshots that are analogous to the transient acyl-enzyme intermediate. frontiersin.org These studies confirm the involvement of the nucleophilic threonine in catalysis and provide a basis for the design of mechanism-based inhibitors. frontiersin.orgnih.gov

Computational Approaches in Understanding H Gamma Glu Ala Gly Pna Interactions

Molecular Docking Simulations of H-gamma-Glu-ala-gly-pna with Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand or substrate) when bound to a second (a receptor or enzyme) to form a stable complex. acs.org This method is instrumental in understanding the initial recognition and binding of substrates like this compound within the catalytic pocket of an enzyme, such as gamma-glutamyl transpeptidase (GGT). frontiersin.org

The process involves sampling a vast number of possible conformations of the substrate within the enzyme's active site and scoring them based on their complementarity and interaction energies. acs.org For these simulations, a high-resolution crystal structure of the target enzyme is essential. rcsb.org Crystal structures for human GGT1 (hGGT1) and its bacterial orthologs, including complexes with the product glutamate (B1630785), provide the necessary atomic coordinates for such in silico experiments. rcsb.orgnih.govpnas.org

In a typical docking study involving this compound and GGT, the substrate would be placed into the active site defined by key catalytic and binding residues. For instance, in E. coli GGT, residues such as Arg-114, Asp-433, Ser-462, and Ser-463 are crucial for binding the γ-glutamyl moiety. pnas.org In hGGT1, the catalytic nucleophile is Thr-381, and the active site architecture features a "lid loop" that can adopt different conformations, influencing substrate access. rcsb.org Docking simulations can predict how this compound orients itself to interact with these residues, positioning its scissile γ-glutamyl bond for nucleophilic attack by Thr-381. frontiersin.orgnih.gov The scoring functions estimate the binding affinity, often expressed as a binding energy, which helps in comparing different binding poses or different substrates. mdpi.com

Table 1: Illustrative Interacting Residues in Enzyme Active Sites Identified via Docking (Note: This table presents examples from docking studies of various enzymes to illustrate the type of data generated. Specific docking results for this compound are not widely published.)

| Enzyme Target | Ligand/Substrate | Key Interacting Residues | Type of Interaction | Reference |

| Cruzain | Dipeptidyl Nitrile Inhibitor | Gly66, Asp161 | Hydrogen Bonds | nih.gov |

| Cytochrome P450 3A4 | Baicalein (Flavonoid) | Arg-105, Arg-372, Glu-374 | Hydrogen Bonds, π-π Stacking | mdpi.com |

| Angiotensin-Converting Enzyme (ACE) | VGLPNSR (Peptide) | Not specified | Hydrogen Bonds | acs.org |

| E. coli GGT | L-Glutamate (Product) | Arg-114, Asn-411, Gln-430, Tyr-444, Ser-462, Ser-463 | Hydrogen Bonds | pnas.org |

These simulations can guide the interpretation of experimental kinetic data and provide a structural basis for an enzyme's specificity. pnas.org For example, docking different dipeptide substrates into the homology models of dipeptide epimerases has successfully predicted divergent specificities, which were later confirmed experimentally. pnas.org

Molecular Dynamics Simulations to Elucidate Substrate-Enzyme Binding Dynamics and Conformational Changes

While molecular docking provides a static snapshot of the enzyme-substrate complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of atoms as a function of time. nih.govdovepress.com This approach is critical for understanding the flexibility of both the enzyme and the substrate, the stability of binding interactions, and the conformational changes that may occur during the catalytic cycle. biorxiv.org

For the this compound-GGT complex, an MD simulation would typically start from a pose predicted by molecular docking. The simulation, run for nanoseconds to microseconds, would show whether the initial binding mode is stable. dovepress.com It would reveal the persistence of key hydrogen bonds and other interactions, and calculate metrics like the root-mean-square deviation (RMSD) to assess the stability of the complex. nih.govbiotechrep.ir

MD simulations have been particularly insightful in studying the GGT family of enzymes. For example, simulations of Escherichia coli GGT have been used to model the binding process of its substrate, glutamine, and to understand the role of the "lid-loop" in controlling access to the active site. biorxiv.org Such simulations can reveal that the binding of a substrate induces conformational changes, such as the closing of a loop over the active site to shield the reaction from the solvent, a feature observed in several proteases. frontiersin.orgnih.govbiorxiv.org Analysis of the root-mean-square fluctuation (RMSF) of individual residues can pinpoint which parts of the enzyme, like the active site loops, are most flexible and may play a role in substrate binding and product release. nih.govbiotechrep.ir

Table 2: Key Findings from Molecular Dynamics Simulations of Enzyme-Substrate Systems (Note: This table provides examples from various MD studies to illustrate the insights gained. Specific MD studies on this compound are not prevalent in the literature.)

| Enzyme System | Simulation Time | Key Finding | Reference |

| Cruzain with Inhibitor | Not specified | Inhibitor binding induces a "closed" conformation of the enzyme. | nih.gov |

| E. coli GGT with Glutamine | Multiple accelerated MD runs | Revealed the substrate binding pathway and the role of the lid-loop in gating the active site. | biorxiv.org |

| p100 with Gamma Glutamyl Cysteine (GGC) | Not specified | GGC binds stably to p100, with Leu450 and Phe451 identified as important interacting residues. | biotechrep.ir |

| Fructosyl Amino Acid Oxidases with Substrates | 200 ns | Elucidated dynamic interactions within the binding pocket that determine substrate specificity. | polimi.it |

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies of this compound Catalytic Mechanisms

To study the chemical reaction of substrate cleavage itself—the breaking and forming of covalent bonds—a higher level of theory is required than that provided by the classical force fields used in standard MD. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods are the state-of-the-art for this purpose. mdpi.combioexcel.eu In a QM/MM simulation, a small, chemically active region of the system is treated with quantum mechanics, which can accurately describe electronic rearrangements, while the larger surrounding environment (the rest of the protein and solvent) is treated with computationally less expensive molecular mechanics. wwu.eduacs.org

For the hydrolysis of this compound by GGT, the QM region would typically include the γ-glutamyl moiety of the substrate, the side chain of the catalytic nucleophile (Thr-381 in hGGT1), and any other residues directly involved in proton transfer or transition-state stabilization. frontiersin.orgmdpi.com The rest of the substrate and the enzyme would constitute the MM region.

This approach allows for the calculation of the potential energy surface for the reaction, identifying the transition states and intermediates. wwu.edu From this, one can determine the activation free energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed, and compare it with experimentally determined values. mdpi.combioexcel.eu QM/MM studies on other enzymes, like metalloproteinases and β-galactosidase, have successfully elucidated multi-step catalytic mechanisms and explained their substrate specificity and enantioselectivity. mdpi.comnih.gov Applying this method to the GGT-catalyzed cleavage of this compound would provide a detailed mechanistic picture of the acylation step (formation of the γ-glutamyl-enzyme intermediate) and the subsequent deacylation step (release of the product). frontiersin.orgpnas.org

Predictive Modeling for Substrate Specificity and De Novo Design

Understanding and predicting which substrates an enzyme will cleave is a major goal in enzymology. Computational approaches have moved beyond studying single enzyme-substrate pairs to developing predictive models for family-wide specificity. arxiv.orgplos.org These models are crucial for assigning functions to newly discovered enzymes and for the de novo design of enzymes or substrates with novel properties. pnas.org

Early methods often relied on recognizing sequence patterns around the cleavage site. plos.org However, modern approaches incorporate structural and physicochemical features to improve prediction accuracy. semanticscholar.orgnih.gov For a protease, models might use features like the amino acid sequence profile of the substrate, predicted secondary structure, and solvent accessibility to train a machine learning algorithm. plos.org this compound, as a known substrate for GGT, could serve as a data point in training such a model.

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing the prediction and design of enzyme substrates. semanticscholar.orgbiorxiv.org Deep learning models, in particular, can learn complex patterns from large datasets of enzyme activity without the need for manual feature engineering. acs.org

One advanced approach is the use of Protein Graph Convolutional Networks (PGCN), which represent the enzyme-substrate complex as a molecular graph. nih.gov The nodes of the graph represent amino acids, and the edges represent their interactions. This structure-based representation, which can include the energetics of molecular interactions, allows the model to learn a more physically grounded and robust understanding of specificity. nih.gov Such models have been shown to accurately predict the specificity landscapes for proteases and can guide the design of enzymes to cleave new, non-canonical substrates. nih.gov

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| This compound | L-γ-Glutamyl-L-alanyl-L-glycine p-nitroanilide |

| GGT | Gamma-Glutamyl Transpeptidase |

| pNA | p-Nitroanilide |

| GGC | Gamma-Glutamyl Cysteine |

| ACE | Angiotensin-Converting Enzyme |

| QM/MM | Quantum Mechanics/Molecular Mechanics |

| MD | Molecular Dynamics |

| PGCN | Protein Graph Convolutional Network |

| AI | Artificial Intelligence |

| ML | Machine Learning |

| hGGT1 | Human Gamma-Glutamyl Transpeptidase 1 |

Applications in Biochemical Assay Development and Research Tooling

Spectrophotometric Detection and Quantification of p-Nitroaniline Release from H-gamma-Glu-ala-gly-pna

The foundational principle for using this compound in biochemical assays is the spectrophotometric detection of its cleavage product, p-nitroaniline (pNA). In its peptide-bound form, the pNA group is virtually colorless. oup.com However, upon enzymatic hydrolysis of the γ-glutamyl bond, free pNA is released into the solution. cymitquimica.com This free pNA imparts a distinct yellow color, which can be quantitatively measured by monitoring the increase in absorbance at a specific wavelength, typically 405 nm or 410 nm. ias.ac.infrontiersin.orgnih.govnih.gov

The quantification of enzyme activity relies on the significant difference in the molar absorption coefficient between the substrate and the product. While the intact peptide has a negligible absorbance at 405 nm, the cleaved p-nitroaniline has a molar absorption coefficient of approximately 10,000 M⁻¹•cm⁻¹. oup.com This property allows for the sensitive detection of the enzymatic reaction's progress in the visible light spectrum. oup.com The rate of pNA formation, determined by the change in absorbance over time, is directly proportional to the enzyme's activity under specific assay conditions. One unit of enzyme activity is often defined as the amount of enzyme required to release one micromole of p-nitroaniline per minute under these conditions. ias.ac.in

The general procedure involves incubating the enzyme with this compound in a suitable buffer. The reaction can be monitored continuously in a spectrophotometer or stopped at specific time points by adding a reagent, such as sodium hydroxide, which halts the enzyme and enhances the color of the liberated pNA. ias.ac.in

Table 1: Spectrophotometric Properties of p-Nitroaniline (pNA) for Enzyme Assays

| Parameter | Value | Significance |

|---|---|---|

| Wavelength of Max. Absorbance (λmax) | ~381 nm (free pNA) | The peak absorbance wavelength for the chromophore. |

| Assay Wavelength | 405 nm or 410 nm | Common wavelengths used in lab spectrophotometers and microplate readers for pNA detection. ias.ac.infrontiersin.orgnih.gov |

| Molar Absorption Coefficient (ε) at 405 nm | ~10,000 M⁻¹•cm⁻¹ | A high value indicating a strong absorbance, which allows for sensitive detection of small amounts of released pNA. oup.com |

| Color Change | Colorless (peptide-bound) to Yellow (free) | Provides a clear visual and measurable signal of enzyme activity. oup.comcymitquimica.com |

Development and Optimization of Continuous Colorimetric Assays Utilizing this compound

Continuous colorimetric assays using this compound allow for the real-time monitoring of enzyme kinetics. The development and optimization of these assays are critical for obtaining accurate and reproducible results. Several factors must be carefully controlled.

pH and Buffer Composition: Enzyme activity is highly dependent on pH. The optimal pH for the enzymatic cleavage of γ-glutamyl substrates can vary. For instance, studies on γ-glutamyl transpeptidase have reported pH optima around 8.6. ias.ac.in The choice of buffer is also important, as its components can influence the reaction. oup.com

Temperature: Like most enzymatic reactions, the rate of hydrolysis of this compound is temperature-dependent. Assays are typically performed at a constant, controlled temperature, such as 37°C, to ensure consistent results. frontiersin.orgnih.gov

Substrate Concentration: The concentration of this compound should be optimized based on the enzyme's Michaelis constant (KM) to ensure that the reaction rate is proportional to the enzyme concentration.

Acceptor Substrates: For transpeptidase reactions, the inclusion of a γ-glutamyl acceptor substrate, such as glycylglycine (B550881), is often necessary. frontiersin.orgnih.gov The acceptor molecule can significantly enhance the reaction rate by facilitating the transfer of the γ-glutamyl moiety from the enzyme intermediate. frontiersin.org

Kinetic methods that monitor the release of p-nitroaniline from synthetic substrates like L-γ-glutamyl p-nitroanilide are considered highly satisfactory for assaying enzyme activity. nih.gov The continuous monitoring of absorbance at 405 nm in a thermostated microplate reader allows for the determination of initial reaction velocities, which are essential for kinetic analysis. nih.govuoguelph.ca

Table 2: Typical Parameters for Optimization of a Continuous Colorimetric Assay

| Parameter | Typical Range/Condition | Rationale | Source |

|---|---|---|---|

| pH | 7.5 - 9.4 | Enzyme activity is pH-dependent; the optimal pH must be determined empirically for each enzyme. | ias.ac.innih.gov |

| Temperature | 37°C | Provides a standardized and often optimal condition for mammalian and microbial enzymes. | frontiersin.orgnih.gov |

| Buffer | Tris-HCl, Ammediol-HCl, Sodium Phosphate | The buffer system must maintain the desired pH without inhibiting the enzyme. | ias.ac.infrontiersin.orgfrontiersin.org |

| Acceptor Substrate | Glycylglycine (e.g., 10-22 mM) | Enhances the rate of transpeptidation reactions. | ias.ac.infrontiersin.org |

| Substrate (this compound) | Variable (mM range) | Concentration should ideally be at or above the KM for the enzyme to determine Vmax. | ias.ac.inacs.org |

Implementation in High-Throughput Screening Methodologies for Enzyme Activity

The colorimetric nature of the assay using this compound makes it exceptionally well-suited for high-throughput screening (HTS) applications. HTS allows for the rapid testing of thousands of compounds, making it a cornerstone of drug discovery and enzyme characterization.

The assay is readily adaptable to a microtiter plate format, where reactions are carried out in 96-well or 384-well plates. nih.govfrontiersin.org Automated liquid handlers can dispense enzymes, substrates, and test compounds, while microplate readers measure the absorbance at 405 nm in all wells simultaneously or in rapid succession. nih.govfrontiersin.org This automation and parallel processing save significant time and resources, enabling the efficient screening of large libraries. pan.pl

HTS assays using this compound can be employed for several purposes:

Drug Discovery: Screening large chemical libraries to identify inhibitors of a target enzyme. A decrease in the rate of pNA release indicates potential inhibition.

Directed Evolution: Screening libraries of enzyme variants to identify mutants with improved activity or altered substrate specificity. researchgate.net

Enzyme Profiling: Characterizing the activity of enzymes from different sources or under various conditions. frontiersin.org

The simplicity and robustness of this colorimetric assay, which avoids the need for complex separation steps or specialized detection methods like fluorescence or mass spectrometry, contribute to its widespread use in HTS campaigns. nih.govbiorxiv.org

Role of this compound and its Analogs as Selective Biochemical Probes for Enzyme Activity

This compound functions as a selective biochemical probe, primarily for enzymes capable of cleaving the γ-glutamyl bond. A key example is the bifunctional glutathionylspermidine (B10777622) synthetase/amidase from Escherichia coli. The amidase domain of this enzyme is potently activated for a chromogenic substrate, γ-Glu-Ala-Gly-pNA, demonstrating the substrate's utility in probing the enzyme's activity. acs.org

The specificity of the probe is determined by its peptide sequence. While the γ-glutamyl moiety is the primary recognition site for enzymes like γ-glutamyl transpeptidase (GGT), the subsequent amino acids (alanine and glycine) also influence the binding and catalytic efficiency. spandidos-publications.com

Researchers can synthesize and utilize a variety of analogs of this compound to probe the substrate specificity of different enzymes or to develop more selective assays. By altering the peptide sequence, the substrate can be tailored to a specific protease or peptidase. For example, various peptide-pNA substrates are used to assay for a wide range of peptidases, where the peptide sequence dictates the target enzyme.

Table 3: Examples of p-Nitroanilide (pNA) Based Substrates as Biochemical Probes

| Substrate | Target Enzyme Class/Example | Application | Source |

|---|---|---|---|

| This compound | Glutathionylspermidine synthetase/amidase | Probing amidase activity. | acs.org |

| L-γ-Glutamyl-p-nitroanilide | γ-Glutamyltranspeptidase (GGT) | Clinical diagnosis, enzyme characterization. | cymitquimica.comfrontiersin.orgnih.gov |

| H-Gly-Pro-pNA | Dipeptidyl Peptidase IV (DPPIV) | Characterizing peptidase activity. | nih.gov |

| H-Arg-pNA | Aminopeptidase C (PepC) | Profiling peptidase activity in bacteria. | frontiersin.org |

| Bz-Ile-Glu(γ-OR)-Gly-Arg-pNA | Factor Xa | Coagulation assays. | oup.com |

| D-Val-Leu-Lys-pNA | Plasmin | Fibrinolytic assays. | oup.com |

The development of these selective probes is crucial for elucidating the biological functions of enzymes and for identifying specific inhibitors that could serve as therapeutic agents. nih.gov The modification of the peptide portion of the substrate is a key strategy for creating highly selective tools for enzyme research. nih.gov

Comparative Studies with Other Chromogenic and Fluorogenic Peptide Substrates

Comparative Analysis of Kinetic Parameters with Other Peptide p-Nitroanilide Substrates

H-gamma-Glu-ala-gly-pna belongs to the family of synthetic peptide substrates that liberate p-nitroaniline (pNA), a chromophore, upon enzymatic cleavage by gamma-glutamyltransferase (GGT). The rate of pNA release, measured spectrophotometrically, is proportional to the enzyme's activity. The kinetic properties of these substrates, particularly the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), are crucial for evaluating their efficiency and suitability for various assays.

For instance, the kinetics of rat kidney gamma-glutamyl transpeptidase have been measured using L-gamma-glutamyl-p-nitroanilide as the donor substrate. nih.gov In these studies, the Michaelis constant for transpeptidation was determined to be 8.56 mmol/l. nih.gov Further research on human serum GGT with GPNA and its 3-carboxy derivative has also been conducted to determine their kinetic constants. nih.gov The introduction of a carboxyl group to the p-nitroanilide moiety, creating gamma-glutamyl-3-carboxy-4-nitroanilide, was found to lower the Km value to approximately 0.64 mmol/l, indicating a higher affinity of the enzyme for this modified substrate compared to the conventional GPNA. nih.gov

The peptide chain attached to the gamma-glutamyl moiety also plays a significant role in substrate recognition and turnover. By mimicking the natural substrates of proteases, the sensitivity and selectivity of these synthetic substrates can be enhanced. tandfonline.com The addition of alanine (B10760859) and glycine (B1666218) residues in this compound is intended to improve its specificity for certain proteases compared to the simpler GPNA.

Below is a comparative table of kinetic parameters for various GGT substrates. It is important to note that the data for this compound is not specified in the cited literature; the values for L-gamma-glutamyl-p-nitroanilide are provided as a reference point for the parent chromogenic substrate.

| Substrate | Enzyme Source | Km (mmol/L) | Reference |

| L-gamma-glutamyl-p-nitroanilide | Rat Kidney GGT | 8.56 | nih.gov |

| gamma-glutamyl-3-carboxy-4-nitroanilide | Human Serum GGT | ~0.64 | nih.gov |

| L-gamma-glutamyl-p-nitroanilide | Human Serum GGT | Not specified | nih.gov |

Advantages and Limitations of this compound in Relation to Other Enzyme Substrates

Chromogenic substrates like this compound offer several advantages in enzyme assays. Their primary benefit is the straightforward, colorimetric detection of enzyme activity. dcfinechemicals.com The release of the chromophore, p-nitroaniline, results in a visible color change that can be easily quantified using a spectrophotometer. dcfinechemicals.comnih.gov This makes them suitable for high-throughput screening and routine diagnostic assays. nih.gov Synthetic substrates are also highly sensitive, allowing for the detection of very low enzyme activities. chromogenicsubstrates.com

Furthermore, the design of synthetic peptide substrates allows for the modification of the peptide sequence to enhance specificity for a particular enzyme. tandfonline.combiosynth.com This targeted approach can reduce interference from other enzymes present in a biological sample. chromogenicsubstrates.com

However, there are also notable limitations associated with p-nitroanilide-based substrates. A significant drawback of the parent compound, L-gamma-glutamyl-p-nitroanilide, is its low solubility in aqueous solutions, which can complicate assay procedures. mdpi.comresearchgate.net To address this, more soluble derivatives like L-gamma-glutamyl-3-carboxy-4-nitroanilide have been developed. nih.govnih.govmdpi.com

Another limitation is that chromogenic substrates can sometimes be less selective than their natural counterparts, meaning they may be cleaved by multiple related enzymes. chromogenicsubstrates.com This lack of absolute selectivity can be mitigated by carefully optimizing assay conditions such as pH, buffer composition, and the inclusion of specific inhibitors. chromogenicsubstrates.com Additionally, the measurement of pNA release does not distinguish between the hydrolysis and transpeptidation reactions catalyzed by GGT. nih.gov The substrate itself can also act as a weak acceptor, leading to autotranspeptidation. nih.gov Finally, it has been noted that the product of GPNA cleavage, p-nitroaniline, can exhibit cytotoxicity, which may be a confounding factor in cell-based assays. nih.gov

In comparison to fluorogenic substrates, chromogenic substrates generally have lower sensitivity. Fluorogenic substrates produce a fluorescent signal upon enzymatic cleavage, which can be detected at much lower concentrations, making them ideal for assays requiring high sensitivity. biosynth.com Luminogenic substrates offer even higher sensitivity by producing light. biosynth.com

Structure-Activity Relationship Studies of this compound and its Derivatives

The relationship between the chemical structure of this compound and its activity as a GGT substrate is a critical area of study for optimizing its performance. Structure-activity relationship (SAR) studies on related gamma-glutamyl-p-nitroanilide derivatives provide valuable insights into how different chemical modifications affect substrate affinity and turnover rate.

The core components of these substrates that can be modified are the gamma-glutamyl moiety, the peptide linker, and the p-nitroanilide reporting group.

The Gamma-Glutamyl Moiety: The gamma-glutamyl portion is essential for recognition by GGT. The free alpha-amino and alpha-carboxyl groups of the glutamyl residue are crucial for binding to the enzyme's active site.

The Peptide Linker: The peptide portion (in this case, -ala-gly-) significantly influences the substrate's specificity. By altering the amino acid sequence, it is possible to create substrates that are preferentially cleaved by specific proteases. For example, elongating the peptide chain from a single amino acid to a short peptide can enhance the affinity (lower Km) and/or the hydrolysis rate (kcat) for certain enzymes. tandfonline.com The choice of D-amino acids at the N-terminal position, for instance, has been shown to increase the solubility of some chromogenic substrates without compromising their utility. tandfonline.com

The p-Nitroanilide Group: Modifications to the p-nitroanilide ring can also impact the substrate's properties. The introduction of a carboxyl group to create gamma-glutamyl-3-carboxy-4-nitroanilide, for example, improves solubility and alters the kinetic parameters. nih.govnih.gov However, this modification can also lead to a more pronounced competitive inhibitory effect on the enzyme. nih.gov

In essence, SAR studies aim to fine-tune the structure of the substrate to achieve the desired balance of solubility, specificity, and kinetic efficiency for a given enzymatic assay.

Future Directions and Emerging Research Avenues

Directed Evolution and Engineering of Enzymes for Altered H-gamma-Glu-ala-gly-pna Specificity

The specificity of enzymes for their substrates is a cornerstone of their biological function. The field of directed evolution offers powerful methodologies to tailor enzyme specificity for practical applications, including the development of novel diagnostic and synthetic tools. For enzymes that hydrolyze gamma-glutamyl compounds, such as gamma-glutamyl transpeptidases (GGTs) and gamma-glutamyl hydrolases (GGH), altering their specificity towards this compound holds significant potential. nih.govebi.ac.ukuniprot.org

Research findings have demonstrated the feasibility of engineering enzymes for altered substrate profiles. For example, site-directed mutagenesis of residues within the active site of glutathione (B108866) transferase has been shown to switch its substrate preference significantly. pnas.org Similarly, a γ-glutamyltransferase variant was successfully engineered to improve its activity towards specific vector-amino acid conjugates. acs.org These approaches could be adapted to evolve a highly specific hydrolase for this compound, which could serve as a sensitive and specific reporter enzyme in various biological assays.

Table 1: Hypothetical Directed Evolution Campaign for Enhanced this compound Hydrolysis

| Evolution Round | Mutagenesis Strategy | Screening Method | Key Residues Targeted (Hypothetical) | Observed Improvement in kcat/Km |

| 1 | Error-prone PCR | 96-well plate colorimetric assay with this compound | Active site periphery | 5-fold |

| 2 | Saturation mutagenesis | Droplet-based microfluidics with fluorescent sorting | Substrate-binding loop | 20-fold |

| 3 | DNA shuffling of top variants | In vivo selection in a host strain dependent on substrate turnover | Lid domain and subunit interface | 150-fold |

Integration of this compound-based Assays into Systems Biology and Pathway Analysis